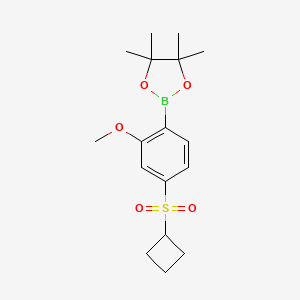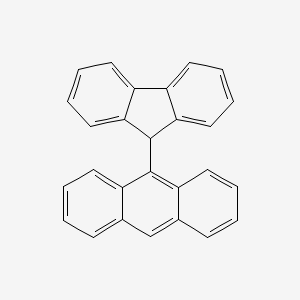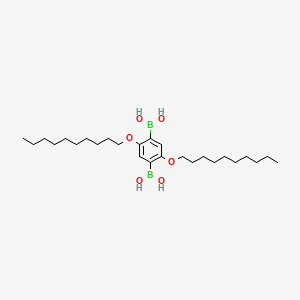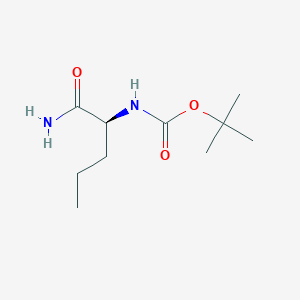
Benzeneacetic acid, alpha-amino-4-chloro-, ethyl esteR, (R)-HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneacetic acid, alpha-amino-4-chloro-, ethyl ester, ®-HCl: is a chemical compound with the molecular formula C10H12ClNO2·HCl. It is a derivative of benzeneacetic acid, featuring an amino group at the alpha position and a chlorine atom at the para position on the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, alpha-amino-4-chloro-, ethyl ester, ®-HCl typically involves the esterification of benzeneacetic acid derivatives. The process may include the following steps:
Esterification: Benzeneacetic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form the ethyl ester.
Amination: The ethyl ester is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, under controlled temperature and pressure conditions.
Chlorination: The resulting compound is chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the para position.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous monitoring and quality control are essential to maintain the consistency of the product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amino or ester groups.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other substituents using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as primary amines or alcohols.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the development of biochemical assays and diagnostic tools.
Medicine:
- Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
- Applied in the formulation of certain chemical products, such as coatings and adhesives.
作用機序
The mechanism of action of Benzeneacetic acid, alpha-amino-4-chloro-, ethyl ester, ®-HCl involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.
類似化合物との比較
- Benzeneacetic acid, alpha-amino-4-chloro-, methyl ester
- Benzeneacetic acid, alpha-amino-4-chloro-, propyl ester
- Benzeneacetic acid, alpha-amino-4-chloro-, butyl ester
Comparison:
Structural Differences: The primary difference lies in the ester group, where the ethyl ester is replaced by methyl, propyl, or butyl esters in similar compounds.
Chemical Properties: These structural variations can lead to differences in solubility, reactivity, and stability.
Biological Activity:
特性
分子式 |
C10H13Cl2NO2 |
|---|---|
分子量 |
250.12 g/mol |
IUPAC名 |
ethyl (2R)-2-amino-2-(4-chlorophenyl)acetate;hydrochloride |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7;/h3-6,9H,2,12H2,1H3;1H/t9-;/m1./s1 |
InChIキー |
LRTVYMMSQHSIIN-SBSPUUFOSA-N |
異性体SMILES |
CCOC(=O)[C@@H](C1=CC=C(C=C1)Cl)N.Cl |
正規SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



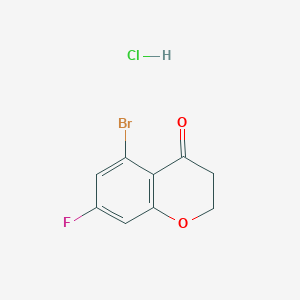


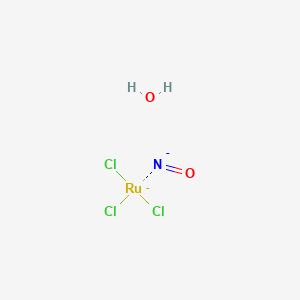
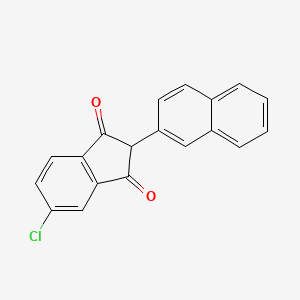
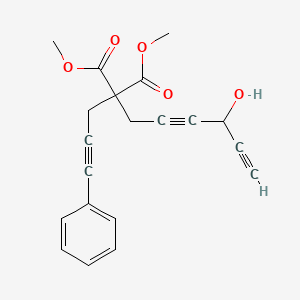
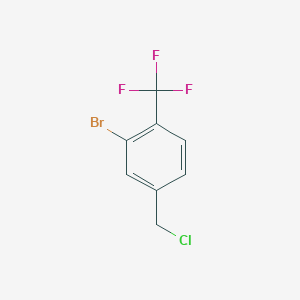
![3-Methoxy-6-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13143528.png)
